molecular formula C13H12FNO3 B7539745 N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide

Cat. No. B7539745
M. Wt: 249.24 g/mol
InChI Key: QNDUTKLVXQKQKI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide, also known as FMF-2-CA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of furan-based compounds and has been found to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide is not fully understood, but it has been proposed that it may act through multiple pathways. In oncology, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. In neurology, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. In inflammation, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. In oncology, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vitro and in vivo. In neurology, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity in animal models of Alzheimer's disease. In inflammation, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines, alleviate inflammation, and protect against tissue damage in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using the method described above. It has been found to exhibit interesting biological properties and has been studied for its potential therapeutic applications in various fields. However, there are also some limitations to using N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and determine its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide. In oncology, further studies are needed to determine its potential as a cancer therapeutic agent and its mechanism of action. In neurology, further studies are needed to determine its potential as a neuroprotective agent and its mechanism of action. In inflammation, further studies are needed to determine its potential as an anti-inflammatory agent and its mechanism of action. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide in vivo. Overall, the study of N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-fluoro-2-methoxyphenylamine, which is then reacted with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide. This method has been reported in the literature and has been used by researchers to synthesize N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide for various studies.

Scientific Research Applications

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and inflammation. In oncology, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In neurology, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation, N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation in vitro and in vivo.

properties

IUPAC Name

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-8-3-6-11(18-8)13(16)15-10-5-4-9(14)7-12(10)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDUTKLVXQKQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methoxyphenyl)-5-methylfuran-2-carboxamide

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